molecular formula C7H5Cl2N B8718093 2,3-Dichloro-5-ethenylpyridine CAS No. 1001193-62-9

2,3-Dichloro-5-ethenylpyridine

Cat. No.: B8718093
CAS No.: 1001193-62-9
M. Wt: 174.02 g/mol
InChI Key: KQIYTGYKAXIQQW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-ethenylpyridine is a useful research compound. Its molecular formula is C7H5Cl2N and its molecular weight is 174.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

1001193-62-9

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

IUPAC Name

2,3-dichloro-5-ethenylpyridine

InChI

InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2

InChI Key

KQIYTGYKAXIQQW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(5,6-dichloro-pyridin-3-yl)-ethanol 9 (311 g. 1.62 mole) in chlorobenzene (3 L) was added p-toluene sulfonic acid (431 g, 2.5 mole) and the reaction mixture was heated at reflux (about 140° C.) with concomitant removal of water. When the reaction was complete, the mixture was concentrated to about 500 mL, diluted with 2 L water, and extracted with three times (1 L per extraction) ethyl acetate. The organic portions were combined, dried (Na2SO4), concentrated under reduced pressure with low heat, dissolved in 500 mL methylene chloride, and applied to the top of 2 kg silica column. The purified vinyl pyridine was eluted with a 0% to 10% gradient of ethyl acetate in hexane. 178.55 g, of about 100% pure 2,3-dichloro-5-vinylpyridine was collected as a clear oil which solidified upon cooling to 4° C. (63% yield). 1H NMR (400 MHz, CDCl3) δ 8.27 (m, 1H), 7.80 (dd, J=12, 18 Hz, 1H), 6.62 (d, J=18 Hz, 1H), 5.46 (d, J=12 Hz, 1H).
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311 g
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reactant
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431 g
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reactant
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3 L
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2.9 g of triphenylphosphine was added to 3.6 g of compound (7) (14.9 mmol) prepared in Example 4 dissolved in 20 mL of chloroform and the mixture was reacted at 120° C. for 10 minutes by radiating with microwave radiation. And the mixture concentrated under reduced pressure to remove chloroform, and then crystallized from diethyl ether. The crystal was added to 5 mL of 40% formaldehyde, and 50% NaOH was slowly added dropwise to be a concentration of 1.7 N. After stirring for 2 hours, the resultant was extracted with ether, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=30/1) to obtain 2.5 g of 2,3-dichloro-5-vinylpyridine (yield 97%).
Quantity
2.9 g
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reactant
Reaction Step One
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3.6 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a cooled 0° C., stirred slurry of methyltriphenylphosphonium bromide (10.0 g) in toluene (200 mL) was added potassium t-butoxide (3.07 g) portionwise to produce a yellow slurry. After 1 hr, the reaction mixture was cooled to −20° C. and 2,3-dichloro-5-formylpyridine (2, 4.0 grams, 22.72 mMol) which dissolved in tetrahydrofuran (6 mL) was added dropwise to produce a purple colored slurry. The reaction mixture was warmed to 0° C. and stirred for additional 1 hr. Then the reaction mixture was treated with saturated aqueous brine (150 mL) and diluted with ethyl acetate (200 mL). The resulting organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified by silica gel chromatography column eluting with a gradient of ethyl acetate (0-10%)/hexanes to afford 2.77 g of the desired product 3 (70%). 1H NMR (400 MHz, CDCl3) δ 8.30 (1H, d, J=2.19 Hz), 7.80 (1H, d, J=2.19 Hz), 6.63 (1H, dd, J=10.96, 17.80 Hz), 5.86 (1H, d, J=17.80 Hz), 5.45 (1H, d, J=10.96 Hz). LC/MS (M+1): 174.
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3.07 g
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reactant
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4 g
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reactant
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6 mL
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solvent
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10 g
Type
catalyst
Reaction Step Three
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200 mL
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solvent
Reaction Step Three
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brine
Quantity
150 mL
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Quantity
200 mL
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solvent
Reaction Step Five
Yield
70%

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